7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione
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Overview
Description
7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thiophene derivative with a pyrimidine precursor, followed by cyclization to form the fused ring system. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings .
Scientific Research Applications
7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- 4-Hydroxy-7-methylthieno[3,2-d]pyrimidine
- 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
- 2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine
Comparison: Compared to these similar compounds, 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione is unique due to its specific fused ring structure and the presence of a methyl group at the 7-position. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including details on its structure, synthesis, and various biological effects.
Chemical Structure and Properties
- Molecular Formula : C7H6N2O2S
- Molecular Weight : 182.20 g/mol
- CAS Number : 35265-81-7
- Density : 1.433 g/cm³ (predicted)
The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity. The presence of the methyl group at the 7-position contributes to its unique properties.
Antagonistic Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidine-2,4-dione exhibit potent antagonistic activities against various receptors. One notable study focused on a derivative identified as TAK-013, which demonstrated high binding affinity and potent in vitro antagonistic activity for the human luteinizing hormone-releasing hormone (LHRH) receptor. The half-maximal inhibition concentration (IC50) values were reported at 0.1 nM and 0.06 nM for different assays, indicating strong efficacy in receptor inhibition .
Inhibition of Enzymatic Activity
Another area of interest is the inhibition of macrophage migration inhibitory factor (MIF). A study highlighted that certain thieno[3,2-d]pyrimidine derivatives showed low micromolar-level potency in inhibiting MIF activity, with IC50 values reaching as low as 5.1 μM for specific compounds. This suggests potential applications in treating inflammatory diseases and cancer .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be tailored to introduce various substituents on the core structure. The introduction of different functional groups can enhance biological activity and selectivity towards specific targets.
Compound | Structural Features | Biological Activity |
---|---|---|
TAK-013 | Biaryl moiety | LHRH antagonist |
Compound 5d | CF3 group | MIF inhibitor |
Compound 9k | Methoxyurea side chain | LHRH antagonist |
Case Studies
- LHRH Antagonist Study : In vivo studies using castrated male cynomolgus monkeys demonstrated that oral administration of TAK-013 resulted in nearly complete suppression of plasma LH levels at a dosage of 30 mg/kg over a duration exceeding 24 hours .
- MIF Inhibition : A series of thieno[3,2-d]pyrimidine derivatives were evaluated for their ability to inhibit MIF activity. The study provided insights into structure-activity relationships (SAR), indicating that specific substitutions significantly enhance inhibitory potency .
Properties
Molecular Formula |
C7H6N2O2S |
---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
7-methyl-4aH-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-12-5-4(3)8-7(11)9-6(5)10/h2,5H,1H3,(H,9,10,11) |
InChI Key |
WIPXGXZXTIOZIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2C1=NC(=O)NC2=O |
Origin of Product |
United States |
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